molecular formula C11H10ClN3O B1347832 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine CAS No. 339279-00-4

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine

Cat. No.: B1347832
CAS No.: 339279-00-4
M. Wt: 235.67 g/mol
InChI Key: RBTFSKPPOOHKOI-UHFFFAOYSA-N
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Description

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling Reaction: The pyridine ring is coupled to the pyrimidine ring through a cross-coupling reaction, often using palladium-catalyzed Suzuki or Heck coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: The pyridine and pyrimidine rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyridine or pyrimidine rings.

    Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

    Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(5-Methoxy-Pyridin-3-Yl)-Pyrimidine
  • 4-Chloro-6-(6-Methoxy-Pyridin-3-Yl)-Pyrimidine

Uniqueness

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

4-chloro-6-(methoxymethyl)-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTFSKPPOOHKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363103
Record name 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339279-00-4
Record name 4-Chloro-6-(methoxymethyl)-2-(3-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339279-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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